molecular formula C7H3ClN2O2S B11886670 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

Katalognummer: B11886670
Molekulargewicht: 214.63 g/mol
InChI-Schlüssel: NSVONJCRKTWGCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method is the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic approaches to ensure high yields and purity. The Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in 63-71% .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus trichloride for reduction and various nucleophiles for substitution reactions . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C7H3ClN2O2S

Molekulargewicht

214.63 g/mol

IUPAC-Name

4-chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2S/c8-4-3-1-2-13-6(3)10-5(9-4)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

NSVONJCRKTWGCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1C(=NC(=N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.